n-Nonyl a-D-glucopyranoside
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Overview
Description
n-Nonyl a-D-glucopyranoside: is a nonionic surfactant known for its ability to solubilize and crystallize biological membrane proteins . It is a member of the alkyl glucoside family, which are compounds formed by the reaction of glucose with fatty alcohols. This compound is particularly useful in biochemical and biophysical research due to its mild nature and effectiveness in protein solubilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Nonyl a-D-glucopyranoside is typically synthesized through the reaction of glucose with nonyl alcohol. The process involves the use of acid or enzyme catalysts to facilitate the glycosidic bond formation between the glucose and the nonyl alcohol . The reaction is usually carried out under mild conditions to prevent the degradation of the glucose molecule.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods are preferred due to their specificity and ability to operate under milder conditions compared to chemical catalysts . The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: n-Nonyl a-D-glucopyranoside primarily undergoes reactions typical of glycosides, including hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound to yield glucose and nonyl alcohol.
Oxidation: Strong oxidizing agents can oxidize the alcohol group in the nonyl chain to form carboxylic acids.
Substitution: Under specific conditions, the hydroxyl groups on the glucose moiety can be substituted with other functional groups.
Major Products:
Hydrolysis: Glucose and nonyl alcohol.
Oxidation: Nonanoic acid and other oxidized derivatives.
Substitution: Various substituted glucopyranosides depending on the reagents used.
Scientific Research Applications
Chemistry: n-Nonyl a-D-glucopyranoside is used as a surfactant in various chemical reactions and processes. Its ability to form micelles makes it useful in the study of micellar electrokinetic chromatography and other separation techniques .
Biology: In biological research, this compound is employed to solubilize membrane proteins, facilitating their study and crystallization. This is crucial for understanding the structure and function of these proteins .
Medicine: While not directly used in medicine, this compound’s role in protein solubilization aids in the development of pharmaceuticals by enabling the study of membrane protein targets .
Industry: Industrially, this compound is used in the formulation of detergents and cleaning agents due to its nonionic nature and effectiveness in solubilizing hydrophobic substances .
Mechanism of Action
n-Nonyl a-D-glucopyranoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules such as membrane proteins . The compound forms micelles, with the hydrophobic nonyl chains aggregating in the center and the hydrophilic glucose moieties facing outward, creating a stable environment for hydrophobic molecules .
Comparison with Similar Compounds
- n-Octyl a-D-glucopyranoside
- n-Decyl a-D-glucopyranoside
- n-Dodecyl a-D-glucopyranoside
Comparison: n-Nonyl a-D-glucopyranoside is unique among its analogs due to its specific chain length, which balances hydrophobicity and hydrophilicity, making it particularly effective for certain applications. For example, n-Octyl a-D-glucopyranoside has a shorter chain, making it less hydrophobic, while n-Dodecyl a-D-glucopyranoside has a longer chain, increasing its hydrophobicity . This balance makes this compound especially useful in solubilizing a wide range of membrane proteins without denaturing them .
Properties
Molecular Formula |
C15H30O6 |
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Molecular Weight |
306.39 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15+/m1/s1 |
InChI Key |
QFAPUKLCALRPLH-QMIVOQANSA-N |
Isomeric SMILES |
CCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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